1-Bromo-1,1-difluoropropan-2-one

Description

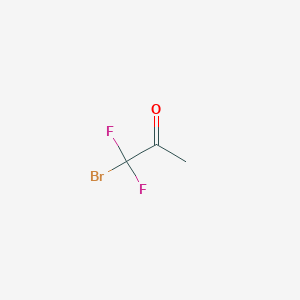

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-bromo-1,1-difluoropropan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3BrF2O/c1-2(7)3(4,5)6/h1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEOBPMIXVYRLKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(F)(F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3BrF2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

421-37-4 | |

| Record name | 1-bromo-1,1-difluoropropan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Bromo 1,1 Difluoropropan 2 One

Retrosynthetic Analysis and Key Precursors

A logical retrosynthetic analysis of 1-bromo-1,1-difluoropropan-2-one identifies two primary disconnection points, leading to readily accessible starting materials. The most straightforward approach involves the disconnection of the carbon-bromine bond, which points to 1,1-difluoropropan-2-one as the immediate precursor. This strategy simplifies the synthesis to a direct α-bromination of the ketone.

Alternatively, a carbon-carbon bond disconnection between the carbonyl carbon and the methyl group suggests a synthetic route originating from a C2 synthon. This pathway identifies an ester precursor, such as ethyl 1-bromo-1,1-difluoroethanoate, which can be converted to the target ketone through the introduction of a methyl group via nucleophilic addition.

The key precursors for the synthesis of this compound are therefore:

1,1-Difluoropropan-2-one: A fluorinated ketone that serves as a direct substrate for bromination.

Ethyl 1-bromo-1,1-difluoroethanoate: An ester that can be functionalized to introduce the required methyl ketone moiety.

Established Synthetic Routes to this compound

The established synthetic routes to this compound primarily follow the strategies identified in the retrosynthetic analysis. These methods have been refined to optimize yield and selectivity.

Bromination of Fluorinated Ketone Precursors (e.g., 1,1-difluoropropan-2-one)

The direct bromination of 1,1-difluoropropan-2-one is a prevalent and efficient method for the synthesis of this compound. This approach leverages the reactivity of the α-carbon of the methyl group adjacent to the carbonyl.

The bromination of 1,1-difluoropropan-2-one is typically performed using elemental bromine (Br₂) as the brominating agent. The reaction is often facilitated by an acid catalyst, such as trifluoroacetic acid (TFA), which promotes the formation of the enol intermediate, the reactive species in the halogenation of ketones. To manage the reactivity and minimize side reactions, careful control of the reaction temperature is crucial.

While elemental bromine is effective, N-bromosuccinimide (NBS) serves as a valuable alternative. NBS is a solid reagent that is easier and safer to handle than liquid bromine. It can provide a low, steady concentration of bromine radicals or electrophilic bromine, depending on the reaction conditions, which can enhance selectivity. For the α-bromination of ketones, NBS is often used in conjunction with an acid catalyst or a radical initiator. The reaction of enolates, enol ethers, or enol acetates with NBS is a preferred method for α-bromination due to high yields and minimal side-products. organic-chemistry.org

| Reagent | Catalyst/Conditions | Temperature | Notes |

| Br₂ | Trifluoroacetic Acid (TFA) | Controlled, often low temperatures | Acid catalyst promotes enol formation, facilitating the reaction. |

| NBS | Acid catalysis | Ambient to elevated | Provides a safer alternative to Br₂ and can offer improved selectivity. |

| NBS | Radical initiator (e.g., AIBN) | Reflux in CCl₄ | Follows a radical pathway for bromination. |

A key challenge in the α-halogenation of ketones is achieving selective mono-bromination while avoiding the formation of poly-halogenated byproducts. In the case of 1,1-difluoropropan-2-one, the presence of two highly electronegative fluorine atoms on one α-carbon significantly deactivates it towards further electrophilic attack or radical abstraction. This inherent electronic property strongly favors the selective mono-bromination at the other α-position (the methyl group).

However, controlling the stoichiometry of the brominating agent remains an important factor in preventing potential side reactions and over-bromination on the methyl group. In acidic solutions, each successive halogenation is generally slower than the first because the introduced halogen atom decreases the basicity of the carbonyl oxygen, making subsequent protonation and enol formation less favorable. Conversely, under basic conditions, successive halogenations are more rapid due to the inductive electron-withdrawing effect of the halogen, which increases the acidity of the remaining α-hydrogens. Therefore, acidic conditions are generally preferred for selective mono-bromination of ketones.

Approaches from Ester Precursors (e.g., ethyl 1-bromo-1,1-difluoroethanoate)

An alternative and effective synthetic route to this compound starts from the commercially available ester, ethyl 1-bromo-1,1-difluoroethanoate. wikipedia.org This method involves the nucleophilic addition of a methyl group to the ester, which is then converted to the desired ketone.

This transformation is typically achieved using a methylating agent such as methylmagnesium bromide (a Grignard reagent). The reaction is carried out in an ethereal solvent, like diethyl ether, at low temperatures (e.g., -78 °C) to control the reactivity of the Grignard reagent and prevent side reactions. wikipedia.org A reported synthesis utilizing this approach achieved a 76% yield of the product. Due to the high volatility of this compound, it is often used directly in subsequent steps without complete removal of the solvent. wikipedia.org

| Ester Precursor | Reagent | Solvent | Temperature | Yield |

| Ethyl 1-bromo-1,1-difluoroethanoate | Methylmagnesium bromide | Diethyl ether | -78 °C | 76% |

Alternative Synthetic Pathways (e.g., direct halomethylation, nucleophilic difluoromethylation approaches)

While the aforementioned routes are well-established, other synthetic strategies could potentially be employed for the synthesis of this compound, although they are less commonly reported for this specific compound.

Direct Halomethylation: This approach would involve the direct introduction of a bromodifluoromethyl group onto an acetyl synthon. For instance, the reaction of a bromodifluoromethylating agent with a derivative of acetic acid, such as acetyl chloride or acetic anhydride, could potentially yield the target compound. These reactions often involve the generation of a bromodifluoromethyl radical or anion.

Nucleophilic Difluoromethylation: This strategy would involve the reaction of a nucleophilic difluoromethyl species with a suitable electrophile. However, for the synthesis of this compound, this would require a more complex multi-step process and is not a direct route. More relevant is the nucleophilic addition of a "bromodifluoromethylide" equivalent to an acetyl electrophile. The generation of such a nucleophile can be challenging, but it represents a potential, albeit less explored, avenue for the synthesis of this and related compounds.

These alternative pathways are of interest for the development of novel synthetic methodologies but are not as established or widely utilized as the bromination of 1,1-difluoropropan-2-one or the Grignard reaction with ethyl 1-bromo-1,1-difluoroethanoate for the preparation of this compound.

Novel and Emerging Synthetic Approaches

Recent advancements in synthetic organic chemistry have led to the development of innovative methods for the preparation of this compound. These approaches aim to enhance efficiency, safety, and sustainability compared to conventional methods.

Catalysis plays a crucial role in the synthesis of this compound, particularly in the bromination of its precursor, 1,1-difluoropropan-2-one. Acid catalysts are frequently employed to facilitate this reaction. The mechanism involves the catalyst promoting the formation of an enol intermediate, which is the reactive species in the halogenation of ketones.

Trifluoroacetic acid (TFA) is a commonly used acid catalyst for this transformation. It effectively accelerates the bromination process, which might otherwise be slow or require harsher conditions. The use of a catalyst allows for better control over the reaction and can lead to higher selectivity for the desired monobrominated product.

Table 1: Catalysts in the Synthesis of this compound

| Catalyst | Precursor | Brominating Agent | Role of Catalyst |

| Trifluoroacetic acid (TFA) | 1,1-Difluoropropan-2-one | Bromine (Br₂) | Promotes the formation of the enol intermediate |

| Acetic Acid (AcOH) | 1,1-Difluoropropan-2-one | Bromine (Br₂) | Facilitates selective monobromination at C-3 |

Research has shown that in the presence of a catalytic amount of acetic acid, the bromination of 1,1-difluoroacetone with elemental bromine proceeds with high selectivity. This avoids the formation of di-brominated byproducts, specifically at the difluoromethyl group, which was found to be insensitive to bromine under these conditions.

Continuous flow chemistry is an emerging technology that offers significant advantages for the production of fine chemicals, including halogenated ketones. While specific literature detailing the flow synthesis of this compound is not abundant, the principles and benefits observed in related syntheses are highly applicable. Flow reactors enable precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields, higher purity, and enhanced safety.

Table 2: Potential Advantages of Flow Chemistry in Synthesis

| Parameter | Benefit in Flow Synthesis |

| Temperature Control | Precise management prevents unwanted side reactions. |

| Mixing | Efficient mixing enhances reaction rates and consistency. |

| Safety | Small reaction volumes minimize risks with hazardous reagents. |

| Scalability | Production can be increased by extending operation time. |

| Productivity | Shortened residence times lead to higher output. |

The principles of green chemistry are increasingly important in the synthesis of fluorinated compounds. The unique role of fluorine in agrochemicals and pharmaceuticals necessitates the development of environmentally benign synthetic methodologies. When considering the synthesis of this compound, several aspects of green chemistry come into play.

One key consideration is atom economy. Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. The choice of reagents is also critical. While elemental bromine is effective, it is hazardous; exploring alternative, less toxic brominating agents could be a future research direction.

Solvent selection is another pillar of green chemistry. The synthesis of this compound has been reported in solvents like diethyl ether. Future work could focus on replacing such volatile organic compounds with greener alternatives. Furthermore, minimizing waste and energy consumption are overarching goals. Catalytic methods, as discussed previously, contribute to sustainability by reducing the need for stoichiometric reagents and often allowing for milder reaction conditions.

Strategies for Yield Optimization and Purity Control

Achieving high yield and purity is paramount in the synthesis of this compound for its use as a synthetic intermediate. Strategies to achieve this involve careful control of reaction conditions and effective purification techniques.

A reported synthesis starting from ethyl 2-bromo-2,2-difluoroacetate and methyl magnesium bromide in diethyl ether at -78°C yielded the target ketone at 76%. The progress of subsequent bromination steps is often monitored using spectroscopic methods like NMR to ensure the reaction proceeds to completion without significant byproduct formation.

Key Optimization Parameters:

Temperature Control: Performing the reaction at controlled, often low, temperatures is crucial to manage reactivity and prevent the formation of unwanted side products. For instance, the initial reaction with the Grignard reagent is conducted at -78°C.

Stoichiometry: Precise control over the molar ratios of reactants and reagents, such as the dropwise addition of methylmagnesium bromide, is essential for maximizing yield.

Reaction Monitoring: Techniques like ¹H and ¹⁹F NMR are used to track the consumption of starting materials and the formation of the product, allowing for the reaction to be stopped at the optimal time.

Post-synthesis, purification is critical. Due to the high volatility of the product, concentration of the reaction mixture is performed under moderate vacuum. For halogenated compounds, purification methods like fractional distillation under reduced pressure and bulb-to-bulb distillation are effective for separating the product from impurities. Adsorption chromatography using materials like silica gel can also be employed to achieve purities greater than 99.5%.

Table 3: Purification Techniques

| Technique | Purpose | Reference |

| Bulb-to-Bulb Distillation | Purification of volatile products like 1,3-dibromo-1,1-difluoropropan-2-one. | |

| Fractional Distillation | Separation based on boiling point differences. | |

| Adsorption Chromatography | Removal of trace impurities using silica gel or activated carbon. | |

| Solvent Removal | Concentration of the product under moderate vacuum. |

Chemical Reactivity and Mechanistic Studies of 1 Bromo 1,1 Difluoropropan 2 One

Nucleophilic Reaction Pathways

The primary reaction pathways for 1-bromo-1,1-difluoropropan-2-one involve nucleophilic attack. The molecule presents two main sites for nucleophiles: the carbonyl carbon and the carbon atom bearing the bromine.

Reactivity at the Carbonyl Center (e.g., electrophilicity induced by fluorine atoms)

Common nucleophilic addition reactions at the carbonyl center include reduction. For instance, reducing agents like lithium aluminum hydride can convert the ketone to the corresponding alcohol, 1-bromo-1,1-difluoropropan-2-ol.

Substitution Reactions Involving the Bromine Atom (e.g., replacement by amines, thiols, alkoxides)

The bromine atom, attached to a carbon already bearing two fluorine atoms, is a good leaving group, facilitating nucleophilic substitution reactions. This allows for the displacement of the bromide ion by a variety of nucleophiles, providing a pathway to introduce new functional groups. Documented reactions include substitutions with amines, thiols, and alkoxides to form the corresponding substituted difluoro propanone derivatives.

A practical application of this reactivity is seen in the synthesis of heterocyclic compounds. For example, the related synthon, 1,3-dibromo-1,1-difluoro-2-propanone, readily reacts with thiourea, where the amino groups act as nucleophiles to ultimately form a 4-(bromodifluoromethyl)thiazole ring system. acs.org This demonstrates the utility of the carbon-bromine bond as a synthetic handle for constructing more complex molecular architectures.

| Reaction Type | Nucleophile | Product Type | Reference |

|---|---|---|---|

| Nucleophilic Addition | Hydride (e.g., from LiAlH₄) | 1-Bromo-1,1-difluoropropan-2-ol | |

| Nucleophilic Substitution | Amines (R-NH₂) | 1-Amino-1,1-difluoropropan-2-one derivatives | |

| Thiols (R-SH) | 1-Thio-1,1-difluoropropan-2-one derivatives | ||

| Alkoxides (R-O⁻) | 1-Alkoxy-1,1-difluoropropan-2-one derivatives |

Stereochemical Outcomes of Nucleophilic Processes (if applicable)

The stereochemistry of nucleophilic reactions is an important consideration. The carbonyl carbon (C2) of this compound is prochiral, meaning it is not a stereocenter itself, but can become one upon reaction. When a nucleophile adds to the carbonyl group, a new tetrahedral center is formed at C2. In the absence of any chiral influence (such as a chiral reagent, catalyst, or solvent), the attack is equally likely from either face of the planar carbonyl group. This results in the formation of a racemic mixture, containing equal amounts of the two possible enantiomers of the resulting alcohol.

While achieving stereocontrol in the nucleophilic addition to fluorinated ketones is a significant area of research, specific studies detailing the stereochemical outcomes for this compound are not widely reported. cas.cn General strategies often rely on dynamic kinetic resolution or the use of chiral auxiliaries to achieve facial selectivity. cas.cn

Electrophilic and Radical Transformations

Beyond nucleophilic pathways, this compound can participate in reactions initiated by electrophiles or radicals, often under specific conditions.

Electrophilic Activation in Superacids and Subsequent Reactions

In highly acidic media, such as superacids (e.g., a mixture of HF and a Lewis acid), the reactivity of fluorinated ketones can be dramatically altered. researchgate.netgoogle.com The carbonyl oxygen can be protonated by the superacid, which vastly increases the electrophilicity of the carbonyl carbon. This activation facilitates reactions that are otherwise difficult to achieve. For example, fluorinated ketones can undergo hydroxyalkylation reactions with aromatic compounds like catechol or hydroquinone (B1673460) in a superacid medium. researchgate.net This type of Friedel-Crafts-type reaction allows for the formation of new carbon-carbon bonds, linking the fluorinated ketone scaffold to aromatic rings.

Radical Initiated Reactions and Pathways (e.g., implications from haloform reaction mechanisms)

The haloform reaction provides a classic mechanistic framework for understanding the reactivity of methyl ketones under basic conditions. wikipedia.org The reaction typically involves the exhaustive halogenation of the methyl group, followed by cleavage of the resulting trihalomethyl ketone by a hydroxide (B78521) ion to yield a carboxylate and a haloform (CHX₃). iitk.ac.inmasterorganicchemistry.com

For this compound, several factors complicate a direct haloform pathway. Firstly, the reaction generally does not work to produce fluoroform (CHF₃) due to the instability of the required hypofluorite (B1221730) reagent. byjus.comwikipedia.org Secondly, the α'-carbon is already halogenated. However, the principles of the mechanism offer insight. The electron-withdrawing nature of the CBrF₂ group would increase the acidity of the protons on the methyl group, facilitating enolate formation under basic conditions. masterorganicchemistry.com Subsequent attack of a nucleophile (like hydroxide) on the highly electrophilic carbonyl carbon could lead to cleavage, not of a trihalomethyl anion, but of a bromodifluoromethyl anion (⁻CBrF₂), which is stabilized by the electron-withdrawing halogens. This would result in the formation of acetate.

While specific radical-initiated reactions involving this compound are not extensively documented, radical pathways are known to be important in the broader chemistry of fluorinated compounds for creating new C-C or C-heteroatom bonds. For instance, the bromination of 1,1-difluoropropan-2-one to produce this compound itself can be achieved with bromine and an acid catalyst like trifluoroacetic acid (TFA), proceeding through an enol intermediate in an electrophilic substitution reaction. acs.org

| Reaction Type | Reagents/Conditions | Key Intermediate/Pathway | Potential Product Type | Reference |

|---|---|---|---|---|

| Electrophilic Activation | Superacid (e.g., HF/SbF₅) + Aromatic Compound | Protonated Carbonyl (O-H)⁺ | Hydroxyalkylated Aromatics | researchgate.net |

| Electrophilic Substitution (on precursor) | Br₂, Trifluoroacetic Acid (TFA) | Enol | 1,3-Dibromo-1,1-difluoropropan-2-one | acs.org |

| Base-Mediated Cleavage (Haloform-type) | Base (e.g., NaOH) | Attack on Carbonyl, Expulsion of ⁻CBrF₂ | Acetate | wikipedia.orgmasterorganicchemistry.com |

Reduction Reactions (e.g., conversion to 1,1-difluoropropan-2-ol)

The carbonyl group of this compound is susceptible to reduction by various reducing agents. A notable transformation is its conversion to the corresponding secondary alcohol, 1,1-difluoropropan-2-ol. This reaction is typically accomplished using complex metal hydrides. For instance, lithium aluminum hydride (LiAlH₄) can be employed to reduce the ketone functionality. In this process, the hydride ion (H⁻) acts as a nucleophile, attacking the electrophilic carbonyl carbon. A subsequent workup with an aqueous or acidic solution protonates the resulting alkoxide to yield the final alcohol product.

The general scheme for this reduction is a fundamental reaction in organic synthesis, allowing for the conversion of a ketone to a secondary alcohol.

Table 1: Reduction of this compound

| Reactant | Reagent | Product | Reaction Type |

| This compound | Lithium Aluminum Hydride (LiAlH₄) | 1,1-Difluoropropan-2-ol | Reduction |

Note: In this specific reduction, the bromine atom is also typically replaced by a hydrogen atom through reductive dehalogenation when a strong hydride reagent like LiAlH₄ is used.

Oxidation Reactions (e.g., conversion to carboxylic acids)

While less commonly detailed for this specific molecule in readily available literature, α-haloketones can undergo oxidation. Oxidizing agents have the potential to convert this compound into corresponding carboxylic acid derivatives or other oxidized products. The specific products would depend on the choice of oxidant and the reaction conditions. For instance, oxidative cleavage reactions could potentially lead to the formation of difluorobromoacetic acid, although specific documented examples for this substrate are scarce.

Rearrangements and Cyclization Reactions

The structure of this compound makes it a candidate for several types of rearrangement and cyclization reactions characteristic of α-haloketones.

One of the most well-known rearrangements for this class of compounds is the Favorskii rearrangement . This reaction typically occurs in the presence of a base, which removes the acidic α-hydrogen from the carbon bearing the methyl group. The resulting carbanion can then undergo an intramolecular nucleophilic substitution to form a cyclopropanone (B1606653) intermediate, which subsequently opens to yield a rearranged carboxylic acid derivative wikipedia.org.

Furthermore, the reactivity of the difluoromethyl ketone moiety is demonstrated in the synthesis of heterocyclic compounds. A closely related synthon, 1,3-dibromo-1,1-difluoropropan-2-one, is utilized in the chemoselective preparation of 4-bromodifluoromethyl thiazoles acs.org. This transformation, a Hantzsch-type thiazole (B1198619) synthesis, involves the reaction of the α,α'-dihaloketone with a thioamide. This cyclization highlights the utility of the CBrF₂-C(O)-CH₂Br core structure as a building block for complex, fluorine-containing heterocycles.

Table 2: Example of Cyclization using a Related Difluoroketone

| Reactant 1 | Reactant 2 | Product Type | Reaction |

| 1,3-Dibromo-1,1-difluoropropan-2-one | Thioamide | 4-Bromodifluoromethyl thiazole | Hantzsch Thiazole Synthesis |

Influence of Geminal Fluorine and Alpha-Bromine on Reactivity

The chemical behavior of this compound is profoundly influenced by the electronic and steric effects of its halogen substituents.

Inductive and Mesomeric Effects

The reactivity of this compound is dominated by strong inductive effects. The two fluorine atoms are highly electronegative and exert a powerful electron-withdrawing effect (-I effect). This effect is transmitted to the adjacent carbonyl carbon, significantly increasing its electrophilicity and making it highly susceptible to nucleophilic attack .

Simultaneously, the inductive effect of the carbonyl group enhances the polarity of the carbon-bromine bond nih.gov. This polarization increases the partial positive charge on the α-carbon, facilitating nucleophilic substitution reactions where bromide acts as the leaving group. The reactivity in such SN2 reactions is often enhanced compared to corresponding alkyl halides without the activating carbonyl group nih.gov.

Steric Hindrance Considerations

Steric hindrance plays a crucial role in modulating the reactivity of α-haloketones. For this compound, the approach of a nucleophile to the carbonyl carbon or the α-carbon is subject to steric blocking from the substituents. The methyl group on one side and the bulky bromine atom combined with the two fluorine atoms on the other create a sterically congested environment around the reactive centers. It has been noted that bimolecular reaction rates can be significantly impeded when there is branching at the α-position of a ketone researchgate.net. This steric factor can influence the regioselectivity of reactions and may necessitate specific conditions or reagents to achieve desired transformations.

Computational and Experimental Mechanistic Elucidation

The mechanisms of reactions involving α-haloketones are well-studied, often involving key intermediates like enols or enolates. For reactions such as α-halogenation, kinetic studies have provided evidence that the rate-determining step is the formation of an enol intermediate under acidic conditions libretexts.org. The enol then acts as a nucleophile to attack the halogen youtube.com.

Computational chemistry provides deeper insight into the reaction pathways of halogenated compounds. Theoretical studies, often using Density Functional Theory (DFT), are employed to probe potential energy surfaces, calculate reaction barriers, and elucidate the structures of transition states ufv.brmdpi.com. For instance, studies on the atmospheric reactions of related hydrofluoroethers with radicals have mapped out plausible reaction routes and estimated reaction rates ufv.br. Similar computational methods applied to this compound would allow for a detailed understanding of its reaction mechanisms, including the energetics of nucleophilic attack, rearrangement pathways, and the influence of the fluorine and bromine atoms on transition state stability. These theoretical investigations complement experimental findings to provide a comprehensive picture of the molecule's reactivity.

Transition State Analysis

Detailed computational studies involving transition state analysis provide crucial insights into the reaction mechanisms of this compound. Such analyses typically employ quantum mechanical methods, such as Density Functional Theory (DFT), to model the potential energy surface of a reaction, identifying the geometry and energy of reactants, products, and, most importantly, the transition state.

While specific transition state analysis for reactions of this compound is not extensively documented in publicly available literature, general principles of nucleophilic substitution at a carbon bearing a carbonyl group and halogens can be inferred. The reaction with a nucleophile would likely proceed through a tetrahedral intermediate, and the transition state would resemble this intermediate. The analysis would focus on the bond-forming and bond-breaking processes, such as the approach of the nucleophile to the carbonyl carbon and the simultaneous or subsequent cleavage of the carbon-bromine bond.

For a typical SN2-type reaction at the α-carbon, the transition state would involve the incoming nucleophile and the departing bromide ion simultaneously associated with the carbon atom, leading to an inversion of configuration if the carbon were chiral. However, due to the presence of the adjacent carbonyl group, the reaction mechanism is more complex. Nucleophilic attack is more likely to occur at the carbonyl carbon first, forming a tetrahedral intermediate. The subsequent collapse of this intermediate can then lead to the expulsion of the bromide ion.

A comprehensive transition state analysis would provide data on activation energies, which are critical for understanding the kinetics of the reaction. It would also elucidate the precise geometry of the transition state, including key bond lengths and angles, offering a deeper understanding of the factors that control the reactivity and selectivity of this compound.

Kinetic and Thermodynamic Studies

Kinetic and thermodynamic studies are essential for quantifying the reactivity of this compound and for predicting the feasibility and outcome of its reactions under various conditions.

Kinetic Studies

Kinetic studies would involve measuring the rate of reaction of this compound with various nucleophiles. The rate law, determined by systematically varying the concentrations of the reactants, would provide information about the reaction mechanism. For instance, a rate law that is first order in both the ketone and the nucleophile would be consistent with a bimolecular nucleophilic substitution (SN2) mechanism or a mechanism involving a rate-determining attack of the nucleophile on the carbonyl group.

Thermodynamic Studies

Thermodynamic studies focus on the energy changes that occur during a reaction, determining the position of the equilibrium and the relative stability of reactants and products. Key thermodynamic parameters include the enthalpy of reaction (ΔH), the entropy of reaction (ΔS), and the Gibbs free energy of reaction (ΔG). A negative ΔG indicates a spontaneous reaction under the given conditions.

In the context of this compound, thermodynamic data would be particularly useful for understanding the driving forces behind its reactions. For example, in nucleophilic substitution reactions, the formation of a more stable product with a stronger bond to the incoming nucleophile compared to the carbon-bromine bond would be a major thermodynamic driving force.

While specific experimental thermodynamic data for reactions of this compound are scarce, computational methods can be used to estimate these values. For example, the synthesis of 1,3-dibromo-1,1-difluoro-2-propanone from this compound has been reported, involving the reaction with bromine in the presence of trifluoroacetic acid. acs.org A thorough thermodynamic analysis of this and other reactions would provide a deeper understanding of the compound's chemical behavior.

Applications of 1 Bromo 1,1 Difluoropropan 2 One in Organic Synthesis

As a Versatile Building Block for Fluorinated Organic Compounds

The electrophilic nature of the carbonyl carbon and the susceptibility of the bromine atom to nucleophilic displacement are key features of 1-bromo-1,1-difluoropropan-2-one's reactivity. These characteristics enable its use as a precursor for a variety of fluorinated organic compounds.

Synthesis of Difluorinated Alcohols and Amines

The ketone group in this compound can be reduced by agents like lithium aluminum hydride to form 1-bromo-1,1-difluoropropan-2-ol. nih.gov This resulting difluorinated alcohol is a useful intermediate. For instance, it can be further reacted with amines to produce difluorinated amino alcohols.

Additionally, the bromine atom can be displaced by amines in nucleophilic substitution reactions to yield substituted products. These reactions provide a direct route to difluorinated amines, which are important structural motifs in many biologically active compounds.

Preparation of Fluorinated Carboxylic Acids and Esters

The Favorskii rearrangement is a well-established method for converting α-haloketones into carboxylic acid derivatives. When this compound is treated with a base like sodium hydroxide (B78521), it can undergo this rearrangement to produce 2,2-difluoropropanoic acid. If an alkoxide is used as the base, the corresponding fluorinated ester is formed.

| Starting Material | Base | Product |

| This compound | Sodium Hydroxide | 2,2-Difluoropropanoic acid |

| This compound | Sodium Alkoxide | 2,2-Difluoropropanoic acid ester |

Formation of Fluorine-Containing Heterocycles (e.g., thiazoles, epoxides)

This compound is a key reactant in the synthesis of fluorine-containing heterocycles. For example, it can be used to synthesize 4-(bromodifluoromethyl)thiazoles. In a reaction with thiourea, 1,3-dibromo-1,1-difluoro-2-propanone (which can be synthesized from this compound) yields 4-(bromodifluoromethyl)thiazol-2-amine. acs.org This highlights its utility in introducing fluorinated groups into heterocyclic systems. nih.govlaboratoryequipment.com

The synthesis of other heterocyclic structures is also possible. The presence of both a ketone and a carbon-bromine bond allows for various cyclization strategies. For instance, reactions leading to the formation of epoxides can be achieved, providing another class of versatile fluorinated intermediates.

Role in Multi-Component Reactions and Complex Molecule Synthesis

The diverse reactivity of this compound makes it a suitable component for multi-component reactions (MCRs). MCRs are highly efficient processes where three or more reactants combine in a single step to form a complex product. The ability of this compound to react with both nucleophiles and electrophiles makes it a valuable partner in such transformations, enabling the rapid construction of complex, fluorine-containing molecules.

Precursor in Specialized Chemical Transformations

Beyond its direct use, this compound serves as a precursor in more specialized chemical reactions.

Carbon-Carbon Bond Forming Reactions (e.g., coupling reactions)

The carbon-bromine bond in this compound can participate in transition metal-catalyzed cross-coupling reactions. illinois.edu For example, it can be coupled with organozinc reagents in the presence of a suitable catalyst. This allows for the formation of new carbon-carbon bonds, a fundamental transformation in organic synthesis. These types of reactions are crucial for building more complex molecular architectures that incorporate the difluoroacetyl moiety. illinois.edu

| Reaction Type | Coupling Partners | Catalyst/Reagent | Product Type |

| Cross-Coupling | This compound, Organozinc reagent | Transition Metal Catalyst | α,α-Difluoro-β-substituted ketone |

Regioselectivity and Stereoselectivity Control in Synthetic Applications

The control of regioselectivity and stereoselectivity is paramount in modern organic synthesis for the efficient preparation of well-defined molecular architectures. In the context of reactions involving this compound and its derivatives, these aspects are particularly relevant in the construction of heterocyclic systems.

Regioselectivity

A prime example of regioselectivity control is observed in the Hantzsch thiazole (B1198619) synthesis, a classic method for preparing thiazole rings by reacting an α-haloketone with a thioamide or thiourea. nih.gov The derivative of our title compound, 1,3-dibromo-1,1-difluoro-2-propanone, serves as a key α,α'-dihaloketone substrate in this type of reaction.

When this symmetrical diketone reacts with an N-monosubstituted thiourea, there is the potential for the formation of two different regioisomeric products: a 2-(N-substituted amino)thiazole or a 3-substituted 2-imino-2,3-dihydrothiazole. Research has demonstrated that the regiochemical outcome of this condensation can be influenced by the reaction conditions, particularly the acidity of the medium. rsc.org

In neutral solvents , the reaction typically yields 2-(N-substituted amino)thiazoles exclusively.

Under acidic conditions (e.g., in the presence of strong acids like HCl), a mixture of the 2-(N-substituted amino)thiazole and the 3-substituted 2-imino-2,3-dihydrothiazole can be formed. rsc.org The proportion of the imino tautomer can be maximized by optimizing the acid concentration and temperature. rsc.org

This ability to direct the reaction towards a specific regioisomer by tuning the reaction conditions is a valuable tool for synthetic chemists, allowing for the selective synthesis of the desired thiazole derivative.

Table 2: Regioselectivity in Hantzsch Thiazole Synthesis with N-Substituted Thioureas

| Reaction Condition | Predominant Product | Reference |

|---|---|---|

| Neutral Solvent | 2-(N-substituted amino)thiazole | rsc.org |

| Acidic Conditions (e.g., 10M HCl) | Mixture of 2-(N-substituted amino)thiazole and 3-substituted 2-imino-2,3-dihydrothiazole | rsc.org |

Stereoselectivity

This compound is an achiral molecule, and as such, reactions at its electrophilic centers will not inherently favor one stereoisomer over another without the influence of a chiral auxiliary, catalyst, or reagent. The carbonyl group of the molecule can be reduced to a hydroxyl group, forming the chiral molecule 1-Bromo-1,1-difluoropropan-2-ol. nih.gov While methods exist for the stereoselective reduction of ketones, detailed research findings specifically focusing on the stereoselective reduction of this compound are not extensively reported in the reviewed literature. The development of stereoselective methods for reactions involving this compound would further enhance its utility as a building block for the synthesis of complex, enantioenriched fluorinated molecules.

Advanced Spectroscopic and Analytical Methodologies for Research Pertaining to 1 Bromo 1,1 Difluoropropan 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Reaction Monitoring

NMR spectroscopy is a cornerstone technique for the unambiguous structural assignment of 1-bromo-1,1-difluoropropan-2-one and for monitoring the progress of reactions in which it is a reactant or product.

Proton (¹H) and Carbon-13 (¹³C) NMR Spectral Analysis

The ¹H NMR spectrum of this compound is characterized by its simplicity, displaying a singlet at approximately δ 2.46 ppm. acs.org This signal corresponds to the three equivalent protons of the methyl (CH₃) group. The absence of coupling indicates no adjacent protons.

The ¹³C NMR spectrum provides further structural confirmation. Key chemical shifts are observed for the carbonyl carbon (C=O), the difluorobromomethyl carbon (CF₂Br), and the methyl carbon (CH₃). acs.org The carbonyl carbon appears as a triplet around δ 189.4 ppm due to coupling with the two fluorine atoms. acs.org The CF₂Br carbon also presents as a triplet, with a significant downfield shift to approximately δ 113.9 ppm, a direct consequence of the electronegative fluorine and bromine substituents. acs.org The methyl carbon resonates at a much higher field, around δ 22.3 ppm. acs.org

| Nucleus | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz | Assignment |

| ¹H | 2.46 acs.org | Singlet | N/A | CH₃ |

| ¹³C | 189.4 acs.org | Triplet | 27.3 acs.org | C=O |

| ¹³C | 113.9 acs.org | Triplet | 319.2 (¹JC-F) acs.org | CF₂Br |

| ¹³C | 22.3 acs.org | Singlet | N/A | CH₃ |

Fluorine-19 (¹⁹F) NMR for Fluorine Environment Characterization

¹⁹F NMR spectroscopy is a powerful tool for directly probing the fluorine atoms within the molecule. For this compound, the ¹⁹F NMR spectrum shows a single resonance at approximately -65.6 ppm, corresponding to the two equivalent fluorine atoms of the CF₂Br group. acs.org This chemical shift is characteristic of a difluoromethyl group attached to a bromine atom and a carbonyl group.

| Nucleus | Chemical Shift (δ) in ppm | Assignment |

| ¹⁹F | -65.6 acs.org | CF₂Br |

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation

While one-dimensional NMR spectra provide fundamental information, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for unambiguously establishing the connectivity between atoms, especially in more complex molecules or when analyzing reaction mixtures.

Although specific 2D NMR data for this compound is not extensively reported in the provided search results, the application of these techniques can be inferred. An HMBC spectrum would be particularly informative, showing correlations between the protons of the methyl group and both the carbonyl carbon and the CF₂Br carbon, confirming the propan-2-one backbone. An HSQC spectrum would show a direct correlation between the methyl protons and the methyl carbon.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry is a vital analytical technique for determining the molecular weight and investigating the fragmentation patterns of this compound, which can provide valuable structural information and insights into its chemical behavior.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of its elemental composition. The monoisotopic mass of this compound (C₃H₃BrF₂O) is 171.93353 Da. uni.lu The presence of bromine is readily identified by the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which have nearly equal natural abundance, resulting in two peaks of approximately equal intensity separated by 2 Da (M+ and M+2). youtube.comdocbrown.info

| Adduct | m/z |

| [M+H]⁺ | 172.94081 uni.lu |

| [M+Na]⁺ | 194.92275 uni.lu |

| [M-H]⁻ | 170.92625 uni.lu |

| [M+NH₄]⁺ | 189.96735 uni.lu |

| [M+K]⁺ | 210.89669 uni.lu |

Tandem Mass Spectrometry (MS/MS) for Mechanistic Insights and Byproduct Analysis

Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of a specific ion from the initial mass spectrum. This technique is invaluable for elucidating fragmentation pathways, which can help confirm the structure of the parent molecule and identify unknown byproducts in a reaction mixture. For this compound, MS/MS studies would likely involve the fragmentation of the molecular ion. Expected fragmentation pathways could include the loss of a bromine radical (Br•), a methyl radical (CH₃•), or carbon monoxide (CO). Analyzing the m/z values of the resulting fragment ions would provide strong evidence for the compound's structure. While specific MS/MS fragmentation data for this compound is not detailed in the provided search results, the general principles of mass spectrometry of halogenated compounds apply. youtube.comdocbrown.info

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification and Reaction Progress

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is indispensable for identifying the functional groups within the this compound molecule and for monitoring the progress of reactions in which it participates. These methods are non-destructive and can provide real-time data from a reaction mixture. americanpharmaceuticalreview.com

Infrared (IR) Spectroscopy is particularly sensitive to polar bonds and is used to detect the characteristic vibrations of the functional groups present in this compound. The most prominent absorption band is expected to be the carbonyl (C=O) stretch, which typically appears in a strong and sharp manner in the region of 1780-1650 cm⁻¹. The presence of electronegative fluorine atoms on the α-carbon atom is known to shift the C=O stretching frequency to a higher wavenumber. Other key vibrations include the C-F stretches, which are typically strong and found in the 1400-1000 cm⁻¹ region, and the C-Br stretch, which appears at lower frequencies, generally between 750 and 550 cm⁻¹. docbrown.info

Raman Spectroscopy serves as a complementary technique to IR. spectroscopyonline.com It is particularly effective for detecting vibrations of non-polar bonds and symmetric stretches. For this compound, Raman spectroscopy can be used to monitor the C-Br bond, which has a characteristic Raman signal. americanpharmaceuticalreview.com This is highly advantageous for tracking reaction progress, for instance, in nucleophilic substitution reactions where the bromine atom is displaced. By monitoring the disappearance of the C-Br signal, researchers can determine reaction endpoints and kinetics. americanpharmaceuticalreview.com Both IR and Raman can be employed for in-situ reaction monitoring, offering significant advantages over traditional offline analysis by providing real-time data without the need for sampling or quenching, which might alter the reaction mixture's composition. americanpharmaceuticalreview.com

Table 1: Characteristic Vibrational Frequencies for this compound

| Functional Group | Bond | Vibration Type | Typical Wavenumber (cm⁻¹) | Spectroscopy Method |

|---|---|---|---|---|

| Carbonyl | C=O | Stretch | ~1740 - 1760 | IR (Strong) |

| Difluoromethyl | C-F | Stretch | ~1400 - 1000 | IR (Strong) |

| Bromo | C-Br | Stretch | ~750 - 550 | IR (Medium-Weak), Raman |

| Methyl | C-H | Stretch/Bend | ~2975 - 2845 / ~1470 - 1370 | IR (Medium-Weak) |

X-ray Diffraction Analysis of Crystalline Derivatives (if applicable for solid-state structural insights)

X-ray diffraction (XRD) is a powerful analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For this compound, which is a liquid at room temperature, XRD analysis would be performed on a solid, crystalline derivative.

This technique is invaluable for obtaining unambiguous structural information, including bond lengths, bond angles, and stereochemistry. If this compound is reacted to form a stable, crystalline product, XRD analysis of that derivative can provide definitive proof of the molecular structure and offer insights into intermolecular interactions, such as hydrogen bonding or halogen bonding, within the crystal lattice. While the application of XRD is noted as a validation tool for assessing steric contributions in related thiazole (B1198619) synthesis, specific crystallographic data for derivatives of this compound are not widely reported in the surveyed literature.

Chromatographic Techniques for Reaction Mixture Analysis and Purification Verification

Chromatographic methods are essential for separating the components of a reaction mixture, allowing for the identification of reactants, intermediates, and products, as well as for verifying the purity of the isolated compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for the analysis of volatile compounds like this compound. In GC, the compound is vaporized and passed through a long column, separating it from other volatile components in a mixture based on boiling point and interactions with the column's stationary phase. The separated components then enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio (m/z), providing a unique fragmentation pattern that acts as a molecular fingerprint.

This technique is used for:

Purity Assessment: To detect and identify any volatile impurities in a sample of this compound.

Reaction Monitoring: To track the consumption of the starting material and the formation of products over time.

Identification of Unknowns: The mass spectrum can be compared against libraries (like those from NIST) to identify reaction byproducts or degradation products. nih.govnih.gov

Table 2: Illustrative GC-MS Parameters for Halogenated Ketone Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column Type | Capillary column (e.g., DB-5ms, HP-1) | Provides high-resolution separation of volatile organic compounds. |

| Injector Temperature | 200 - 250 °C | Ensures rapid and complete vaporization of the sample. |

| Oven Program | Initial temp ~40-60°C, ramped to ~250°C | Separates compounds based on their different boiling points. |

| Carrier Gas | Helium or Hydrogen | Inert gas to carry the sample through the column. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard method for creating reproducible fragmentation patterns. |

| Detector | Quadrupole Mass Analyzer | Scans a range of m/z values to generate the mass spectrum. |

High-Performance Liquid Chromatography (HPLC) is a versatile separation technique used for compounds that may not be sufficiently volatile or stable for GC analysis. For a polar compound like this compound, reversed-phase HPLC (RP-HPLC) is a common approach. sielc.com

In RP-HPLC, a non-polar stationary phase (like C8 or C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. sielc.comhplc.eu More polar compounds elute earlier, while less polar compounds are retained longer on the column. The use of specialized aqueous-stable columns (e.g., Genesis AQ) can prevent issues like ligand collapse when using highly aqueous mobile phases for polar analytes. hplc.eu For highly polar molecules that show poor retention on traditional reversed-phase columns, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective alternative. mfd.org.mk

HPLC is used for:

Purity Verification: To quantify the purity of the final product and detect non-volatile impurities.

Reaction Monitoring: To analyze aliquots from a reaction mixture to determine the concentration of reactants and products.

Preparative Separation: To purify the target compound from a crude reaction mixture on a larger scale. sielc.com

Table 3: Potential HPLC Conditions for Analysis of this compound

| Parameter | Setting | Rationale |

|---|---|---|

| Mode | Reversed-Phase (RP) or HILIC mfd.org.mk | RP is common for moderately polar compounds; HILIC for very polar ones. |

| Column | C18 or Aqueous C18 hplc.eu | C18 is a standard non-polar phase providing good retention for many organics. |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | A gradient allows for the separation of compounds with a range of polarities. sielc.com |

| Detector | UV-Vis (e.g., at 210 nm) sielc.com | The carbonyl group allows for detection by UV absorbance. |

| Flow Rate | 0.5 - 1.5 mL/min | Typical analytical flow rate for standard HPLC columns. |

Theoretical and Computational Investigations of 1 Bromo 1,1 Difluoropropan 2 One

Electronic Structure and Bonding Analysis

The electronic structure and nature of bonding in 1-Bromo-1,1-difluoropropan-2-one are fundamental to its chemical character. The presence of highly electronegative fluorine atoms, a bromine atom, and a carbonyl group on adjacent carbons creates a complex electronic environment.

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are instrumental in elucidating the electronic properties of molecules like this compound. These methods solve the Schrödinger equation, or a simplified form of it, to provide detailed information about electron distribution, molecular orbital energies, and geometric parameters.

DFT methods, such as B3LYP or M06-2X, with appropriate basis sets (e.g., 6-311+G(d,p) or aug-cc-pVTZ), are commonly employed to optimize the molecular geometry and calculate vibrational frequencies, thus confirming the structure as a true energy minimum. Such calculations would reveal the bond lengths, bond angles, and dihedral angles of the molecule. For instance, the C-F, C-Br, and C=O bond lengths are expected to be influenced by the electronic effects of the adjacent substituents.

Ab initio methods, like Møller-Plesset perturbation theory (MP2), provide a higher level of theory and can be used to obtain more accurate energies and properties, often serving as a benchmark for DFT results. researchgate.net A comprehensive theoretical study would involve calculations of key electronic descriptors, as shown in the hypothetical data table below, which are essential for understanding the molecule's stability and reactivity.

| Property | Calculated Value (Hypothetical) | Method/Basis Set |

| Dipole Moment (Debye) | 2.5 D | B3LYP/6-311+G(d,p) |

| C=O Bond Length (Å) | 1.21 Å | B3LYP/6-311+G(d,p) |

| C-Br Bond Length (Å) | 1.95 Å | B3LYP/6-311+G(d,p) |

| C-F Bond Length (Å) | 1.35 Å | B3LYP/6-311+G(d,p) |

| C-C Bond Length (Å) | 1.52 Å | B3LYP/6-311+G(d,p) |

Natural Bond Orbital (NBO) analysis is a powerful tool for translating the complex results of quantum chemical calculations into the familiar language of Lewis structures, lone pairs, and orbital interactions. nih.govwikipedia.org For this compound, an NBO analysis would quantify the polarization of the C-F, C-Br, and C=O bonds. The high electronegativity of the fluorine and oxygen atoms is expected to lead to significant polarization of these bonds, with electron density shifted towards the halogen and oxygen atoms. This would result in a substantial positive partial charge on the carbonyl carbon, making it highly electrophilic.

NBO analysis also reveals hyperconjugative interactions, which are stabilizing delocalizations of electron density from a filled (donor) orbital to an empty (acceptor) orbital. nih.gov In this compound, potential hyperconjugative interactions could involve the lone pairs of the fluorine and oxygen atoms donating into antibonding orbitals of adjacent bonds. These interactions can influence the molecule's conformation and reactivity.

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous definition of atoms and bonds within a molecule based on the topology of the electron density. QTAIM analysis can characterize the nature of the chemical bonds (e.g., covalent, ionic, charge-transfer) and identify bond critical points, which are indicative of the strength and nature of the interactions between atoms.

| NBO Interaction (Donor -> Acceptor) | Stabilization Energy E(2) (kcal/mol) (Hypothetical) |

| LP(F) -> σ(C-Br) | 1.5 |

| LP(O) -> σ(C-C) | 2.0 |

| σ(C-H) -> σ*(C-F) | 0.8 |

This table presents hypothetical data for illustrative purposes.

Conformational Analysis and Energy Minima

The rotation around the C-C single bond in this compound gives rise to different conformers. Conformational analysis aims to identify the stable conformers (energy minima) and the transition states for their interconversion. The relative stability of these conformers is determined by a delicate balance of steric hindrance, electrostatic interactions (dipole-dipole repulsion), and hyperconjugative effects. acs.orgaps.org

For this compound, the primary rotational barrier is around the C1-C2 bond. The key dihedral angle would be Br-C1-C2=O. The main conformers would be those where the bromine atom is either syn or anti to the carbonyl oxygen.

Computational studies on similar halogenated molecules have shown that while steric and electrostatic repulsions often favor an anti conformation, hyperconjugative interactions can stabilize a gauche or syn conformation. acs.orgaps.org For example, the gauche effect observed in 1,2-difluoroethane (B1293797) is attributed to stabilizing σ(C–H)→σ*(C–F) hyperconjugation. aps.orgacs.org In this compound, interactions between the lone pairs of the bromine and the π-system of the carbonyl group could also play a significant role. A potential energy surface scan, calculated using DFT, would map the energy as a function of the key dihedral angle, revealing the global and local energy minima corresponding to the stable conformers.

| Conformer | Relative Energy (kcal/mol) (Hypothetical) | Dihedral Angle (Br-C1-C2=O) (Hypothetical) |

| Anti | 0.0 | ~180° |

| Syn | 1.2 | ~0° |

| Gauche | 0.5 | ~60° |

This table presents hypothetical data for illustrative purposes.

Prediction of Reactivity and Selectivity

Theoretical methods are invaluable for predicting the reactivity and selectivity of chemical reactions. For this compound, these predictions are largely based on its electronic structure.

Frontier Molecular Orbital (FMO) theory is a cornerstone of reactivity prediction. acs.org It posits that the most significant interactions in a chemical reaction occur between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.

For this compound, the LUMO is expected to be localized on the carbonyl group, specifically the π* antibonding orbital of the C=O bond. The energy of this LUMO will be significantly lowered by the electron-withdrawing effects of the adjacent bromine and fluorine atoms. This low-energy LUMO makes the carbonyl carbon highly susceptible to nucleophilic attack. The HOMO is likely to be associated with the lone pairs of the bromine or oxygen atoms. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability.

| Molecular Orbital | Energy (eV) (Hypothetical) | Localization |

| HOMO | -11.5 | Lone pairs of Br and O |

| LUMO | -1.2 | π* (C=O) |

| HOMO-LUMO Gap | 10.3 | - |

This table presents hypothetical data for illustrative purposes.

To gain a deeper understanding of a chemical reaction, computational chemists can map the reaction coordinate, which represents the progress of the reaction from reactants to products. This involves identifying the transition state, which is the highest energy point along the reaction pathway. acs.org

For a typical reaction of this compound, such as a nucleophilic addition to the carbonyl carbon, a reaction coordinate mapping would involve calculating the energy of the system as the nucleophile approaches the carbonyl carbon. The transition state would be characterized by a single imaginary vibrational frequency, corresponding to the motion along the reaction coordinate.

Solvent Effects and Environmental Influences on Reactivity

The reactivity of chemical compounds, particularly in the context of organic synthesis and environmental fate, is profoundly influenced by the surrounding medium. For a polar, functionalized molecule like this compound, the choice of solvent or the nature of the environmental compartment (e.g., water, soil) can dictate reaction pathways, rates, and the stability of intermediates. Theoretical and computational models, alongside experimental data from analogous compounds, provide critical insights into these interactions.

Solvent Effects on Reaction Pathways and Kinetics

Solvents can alter reaction rates and mechanisms by differentially solvating the reactants and the transition state. scribd.com According to the Hughes-Ingold rules, reactions that develop a greater charge in the activated complex compared to the reactants are accelerated by an increase in solvent polarity. scribd.com Conversely, reactions where charge is diminished or dispersed in the transition state are slowed by more polar solvents. scribd.com this compound possesses a highly electrophilic carbonyl carbon due to the inductive effect of the adjacent fluorine atoms, making it susceptible to nucleophilic attack. The nature of this attack, whether it proceeds via a bimolecular (Sɴ2) or unimolecular (Sɴ1) mechanism, is heavily dependent on the solvent system.

Polar protic solvents, such as water and alcohols, are effective at solvating both cations and anions. They can stabilize the carbocation intermediate in an Sɴ1 reaction, thereby increasing the reaction rate. scribd.com They can also solvate nucleophiles through hydrogen bonding, which can decrease their reactivity in Sɴ2 reactions. In contrast, polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or acetonitrile (B52724) can significantly enhance the rates of Sɴ2 reactions by solvating the accompanying cation but leaving the anion (nucleophile) relatively "bare" and more reactive. libretexts.org

Table 1: Properties of Common Solvents

This table outlines the dielectric constant, a measure of polarity, and the type for several common laboratory solvents that influence reaction conditions.

| Solvent | Dielectric Constant (at 20°C or 25°C) | Type |

|---|---|---|

| Water | 80.1 | Polar Protic |

| Dimethyl Sulfoxide (DMSO) | 46.7 | Polar Aprotic |

| Acetonitrile | 37.5 | Polar Aprotic |

| Methanol | 32.7 | Polar Protic |

| Chloroform | 4.81 | Nonpolar |

| Cyclohexane | 2.02 | Nonpolar |

The principles of solvent effects are clearly demonstrated in classic nucleophilic substitution reactions. For instance, the reaction of an alkyl bromide with a nucleophile shows a dramatic rate increase when moving from a protic to an aprotic solvent, underscoring the powerful role of the solvent in modulating nucleophilicity.

Table 2: Illustrative Example of Solvent Effects on the Sɴ2 Reaction Rate of 1-Bromobutane with Azide Ion (N₃⁻)

This table shows the relative rate of an Sɴ2 reaction in different solvents, highlighting the enhanced reactivity in polar aprotic environments.

| Solvent | Type | Relative Rate |

|---|---|---|

| Methanol | Protic | 1 |

| Water | Protic | 7 |

| Dimethyl Sulfoxide (DMSO) | Aprotic | 1300 |

| Acetonitrile | Aprotic | 5000 |

Data derived from general principles of physical organic chemistry.

Furthermore, for ketones like this compound, the solvent can influence the keto-enol tautomeric equilibrium. orientjchem.org While the keto form is often more stable, the enol form is a key intermediate in many reactions, such as α-halogenation. Computational studies on other dicarbonyl compounds have shown that polar solvents tend to stabilize the more polar keto tautomer. orientjchem.org However, specific hydrogen-bonding interactions can sometimes favor the enol form. missouri.edu The choice of solvent is therefore a critical parameter in synthetic procedures involving this compound, as seen in the bromination of its precursor, which is performed in solvents like diethyl ether and trifluoroacetic acid. acs.org

Environmental Influences on Reactivity

The environmental fate of this compound is governed by its interactions within predominantly aqueous compartments and its susceptibility to atmospheric degradation. Organofluorine compounds are often noted for their environmental persistence due to the strength of the carbon-fluorine bond. numberanalytics.comnih.gov However, the reactivity of this specific molecule is also influenced by its other functional groups.

In aqueous environments, water can act as both a solvent and a reactant. As a highly polar, protic solvent, water would favor reaction pathways involving polar or ionic intermediates. It can also act as a nucleophile, leading to hydrolysis of the C-Br bond. This reaction would substitute the bromine atom with a hydroxyl group, forming 1,1-difluoro-1-hydroxypropan-2-one, which would likely exist in equilibrium with its hydrate. The hydrolysis of fluorinated compounds is a known degradation pathway. numberanalytics.com

Atmospheric reactivity is another crucial aspect of environmental influence. Processes like photolysis (degradation by sunlight) can be significant for fluorinated ketones. rsc.org Studies on other fluorinated ketones show that their atmospheric lifetimes can be relatively short, on the order of days, due to photolytic degradation. rsc.org The presence of atmospheric constituents like nitrate (B79036) ions or natural organic matter (e.g., fulvic acids) can also accelerate the photodegradation of organic compounds in water. nih.gov While specific data for this compound is scarce, these established principles suggest that its environmental persistence may be limited by these degradation pathways.

Comparison with Analogues and Future Research Directions

Comparative Studies with Related Alpha-Halo-Alpha,Alpha-Difluoro Ketones

The reactivity and utility of 1-bromo-1,1-difluoropropan-2-one are best understood through comparison with its chemical cousins, the alpha-halo-alpha,alpha-difluoro ketones. These studies reveal the profound influence of the halogen identity and the attached alkyl chain on the compound's chemical behavior.

Influence of Halogen Identity on Reactivity (e.g., chloro-, iodo- analogues)

The nature of the halogen atom at the alpha position significantly dictates the reactivity of alpha-halo-alpha,alpha-difluoro ketones. The general trend in reactivity for halogens follows the order: I > Br > Cl > F. This is attributed to the bond strength between the carbon and the halogen, with the C-I bond being the weakest and most easily cleaved, and the C-F bond being the strongest.

In the context of alpha-halo-alpha,alpha-difluoro ketones, this trend holds true. The reactivity of these compounds in nucleophilic substitution reactions is largely governed by the leaving group ability of the halide. Iodinated analogues are generally more reactive towards nucleophiles, followed by the brominated and then chlorinated counterparts. fiveable.me This is because iodide is a better leaving group than bromide, which in turn is better than chloride.

A study on the synthesis of α-halo-α,α-difluoromethyl ketones demonstrated that α-iodo-α,α-difluoromethyl ketones are sensitive compounds, yet they can participate in copper-promoted reactions to form new carbon-carbon bonds. nih.gov This highlights the enhanced reactivity of the iodo-analogue. In contrast, the synthesis of α-chloro-α,α-difluoromethyl ketones under similar conditions sometimes led to the formation of di- and tri-chlorinated byproducts, indicating that the reactivity of the C-H bonds at the other α-position can compete with the desired halogenation. nih.gov

The general reactivity trend for halogens in similar chemical environments is often Cl₂ > Br₂ > I₂ for electrophilic additions, with chlorine being the most reactive. fiveable.me However, in the context of the stability and reactivity of the resulting α-halo-ketone, the C-X bond strength and leaving group ability become more dominant factors.

Effect of Alkyl Chain Modifications

Modifications to the alkyl chain of this compound can significantly alter its reactivity and potential applications. Replacing the methyl group with longer or more complex alkyl or aryl groups can influence the steric and electronic environment around the reactive carbonyl and alpha-carbon centers.

For instance, increasing the steric bulk of the alkyl chain can hinder the approach of nucleophiles to the carbonyl carbon, potentially slowing down reaction rates. Conversely, the introduction of electron-withdrawing or electron-donating groups on the alkyl chain can modulate the electrophilicity of the carbonyl carbon and the acidity of any α-hydrogens, thereby influencing reaction pathways.

Research on related α-halo ketones has shown that the structure of the alkyl group plays a critical role in the outcome of reactions. For example, in the Favorskii rearrangement, a reaction common for α-halo ketones, the structure of the alkyl chain determines the structure of the resulting carboxylic acid derivative. nih.gov

Furthermore, the development of synthons like 1,3-dibromo-1,1-difluoro-2-propanone, an analogue of this compound with a bromomethyl group instead of a methyl group, has opened up new synthetic possibilities. acs.orgnih.govresearchgate.net This modification allows for the introduction of a bromodifluoromethyl group into heterocyclic systems like thiazoles, which are valuable in drug discovery. acs.orgnih.govresearchgate.net This demonstrates how a simple modification of the alkyl chain can lead to the development of novel and useful chemical reagents.

Structure-Reactivity Relationship (SAR) Studies for this compound Derivatives

Structure-Reactivity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its reactivity. For derivatives of this compound, these studies are crucial for predicting their behavior in chemical reactions and for designing new reagents with tailored properties.

The key structural features of this compound that govern its reactivity are:

The α,α-difluoro-α-bromo-ketone moiety: The two fluorine atoms and the bromine atom on the α-carbon create a highly electrophilic center. The strong electron-withdrawing inductive effect of the halogens makes the adjacent carbonyl carbon more susceptible to nucleophilic attack. nih.gov

The methyl group: This group can influence the steric accessibility of the reactive centers.

The carbon-bromine bond: The relatively weak C-Br bond makes bromide a good leaving group in nucleophilic substitution reactions.

SAR studies would involve systematically modifying these structural features and observing the effect on reaction outcomes. For example, replacing the bromine with other halogens (chlorine or iodine) would directly probe the influence of the leaving group on reaction rates and yields, as discussed in the previous section.

Modifying the methyl group to other alkyl or aryl substituents would provide insights into the steric and electronic effects on reactivity. For instance, replacing the methyl group with a larger alkyl group might decrease the rate of reactions that are sensitive to steric hindrance. Conversely, introducing an electron-withdrawing group on the alkyl chain could further enhance the electrophilicity of the carbonyl carbon.

A practical example of SAR in this context is the development of 1,3-dibromo-1,1-difluoro-2-propanone. acs.orgnih.govresearchgate.net By replacing a hydrogen on the methyl group with a bromine atom, a new reactive site is introduced, enabling the synthesis of 4-(bromodifluoromethyl)thiazoles. This demonstrates a clear relationship between the structural modification and the resulting chemical reactivity and synthetic utility.

Emerging Research Avenues and Unexplored Reaction Pathways

The unique structural features of this compound make it a promising candidate for exploring new chemical transformations. While its role as a building block for introducing the difluoromethyl group is established, several research avenues remain underexplored.

One emerging area is the use of this compound in the synthesis of novel fluorinated heterocyclic compounds. acs.orgnih.govresearchgate.net Heterocycles are fundamental scaffolds in medicinal chemistry, and the introduction of a difluoromethyl group can significantly enhance the biological activity of these molecules. innospk.com The development of new synthetic protocols that utilize this compound to access a wider variety of fluorinated heterocycles is a promising research direction.

Another area of interest is the exploration of its reactivity with different types of nucleophiles and electrophiles. While its reactions with common nucleophiles like amines and thiols have been investigated, its behavior with less common nucleophiles or under different reaction conditions could lead to the discovery of novel reaction pathways. For example, its use in multicomponent reactions, where three or more reactants combine in a single step to form a complex product, is an area ripe for investigation.

The development of stereoselective reactions involving this compound is another important frontier. The creation of chiral centers is a critical aspect of modern organic synthesis, particularly in the pharmaceutical industry. Developing catalytic asymmetric methods that utilize this compound to generate enantioenriched fluorinated molecules would be a significant advancement.

Furthermore, the potential of this compound in C-H activation and functionalization reactions is an exciting prospect. Directing the reactivity of this compound towards the functionalization of unactivated C-H bonds would provide a powerful and efficient tool for the synthesis of complex molecules.

Potential for Novel Catalyst Development Utilizing this compound

While this compound is primarily viewed as a reagent or building block, its unique electronic properties suggest potential for its use in the development of novel catalysts or catalytic systems.

The highly electrophilic nature of the carbonyl carbon, enhanced by the adjacent gem-difluoro and bromo groups, could be exploited in the design of Lewis acid catalysts. nih.gov By coordinating to a Lewis basic substrate, a derivative of this compound could activate the substrate towards subsequent reactions.

Furthermore, the ability of the bromo-difluoro-methyl group to participate in halogen bonding interactions could be harnessed in catalyst design. Halogen bonding is a non-covalent interaction that is increasingly being recognized as a powerful tool in catalysis for controlling reaction stereochemistry and selectivity. A catalyst incorporating the this compound scaffold could utilize halogen bonding to pre-organize substrates in the transition state, leading to enhanced reaction outcomes.

The development of organocatalysts derived from this compound is another promising avenue. For instance, chiral amines or phosphines could be functionalized with the bromo-difluoro-acetyl group to create novel catalysts for asymmetric synthesis. The fluorine atoms could impart unique steric and electronic properties to the catalyst, potentially leading to high levels of stereocontrol.

While still a nascent area of research, the exploration of this compound and its derivatives as platforms for catalyst development holds significant potential for advancing the field of organic synthesis. europeanpharmaceuticalreview.com

Integration into Advanced Synthetic Methodologies and Chemical Transformations

The versatility of this compound allows for its integration into a variety of advanced synthetic methodologies, expanding the toolbox of modern organic chemists.

One key area is its application in flow chemistry. The use of continuous flow reactors offers several advantages over traditional batch processes, including improved safety, scalability, and reaction control. The high reactivity of this compound makes it well-suited for flow chemistry applications, where short reaction times and precise temperature control can be achieved. This could be particularly beneficial for handling this volatile and reactive compound on an industrial scale.

Another important application is in the late-stage functionalization of complex molecules. Late-stage functionalization is a powerful strategy in drug discovery, allowing for the rapid diversification of lead compounds to explore structure-activity relationships. The ability of this compound to introduce the valuable difluoromethyl group into complex scaffolds makes it an attractive reagent for this purpose.

Furthermore, the integration of this compound into multicomponent reactions and cascade reaction sequences represents a significant opportunity for increasing synthetic efficiency. These strategies allow for the construction of complex molecular architectures from simple starting materials in a single operation, minimizing waste and purification steps.

The development of new synthetic methods that combine the reactivity of this compound with other modern synthetic techniques, such as photoredox catalysis or electrosynthesis, could also unlock novel chemical transformations and provide access to previously inaccessible fluorinated compounds.

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |